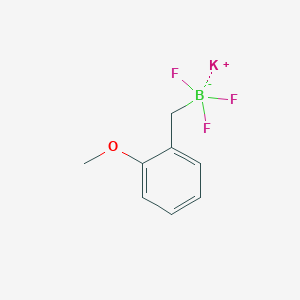

Potassium Trifluoro(2-methoxybenzyl)borate

Description

Properties

Molecular Formula |

C8H9BF3KO |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

potassium;trifluoro-[(2-methoxyphenyl)methyl]boranuide |

InChI |

InChI=1S/C8H9BF3O.K/c1-13-8-5-3-2-4-7(8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |

InChI Key |

CKSOATXYEPQWKA-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CC1=CC=CC=C1OC)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium Trifluoro(2-methoxybenzyl)borate can be synthesized through the reaction of 2-methoxybenzylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Potassium trifluoro(2-methoxybenzyl)borate serves as a robust nucleophile in Suzuki-Miyaura couplings, enabling C–C bond formation with aryl/heteroaryl halides. Key findings include:

Reaction Conditions and Catalysts

-

Catalyst System : Pd(OAc)₂ (5 mol%) with RuPhos ligand (10 mol%) in cyclopentyl methyl ether (CPME)/H₂O (4:1) at 100°C for 24 hours .

-

Base : Cs₂CO₃ (3 equivalents) optimizes transmetalation efficiency .

-

Substrate Scope : Couples with aryl chlorides, bromides, and heteroaryl halides, yielding biaryl derivatives with >80% efficiency in model systems .

Mechanistic Insights

-

Transmetalation proceeds via a boronate pathway , where the trifluoroborate reacts with Pd(II) intermediates to form aryl-Pd species .

-

The methoxybenzyl group enhances stability during reaction, minimizing protodeboronation.

Photoredox-Catalyzed Radical-Radical Coupling

Under photoredox conditions, the compound generates benzyl radicals for coupling with persistent acyl azolium radicals:

Key Parameters

-

Mechanism :

| Parameter | Value/Detail |

|---|---|

| Yield (model reaction) | 72–89% |

| Radical Lifetime | Transient (benzyl) vs. persistent (azolium) |

| Key Byproduct | Transesterified alcohol (6–12%) |

Hydrolysis to Boronic Acids/Esters

The trifluoroborate undergoes hydrolysis under mild conditions to generate boronic acids or esters:

Methodology

-

Reagent : Montmorillonite K10 in water (room temperature, 1–3 hours).

-

Conversion Efficiency : >90% for methoxybenzyl boronic acid.

-

Esterification : Subsequent treatment with pinacol in THF yields boronic esters (e.g., 2-methoxybenzyl-B(pin)).

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| This compound | 2-Methoxybenzylboronic acid | 1.5 | 92 |

Stability and Functional Group Compatibility

Scientific Research Applications

Chemistry: In chemistry, Potassium Trifluoro(2-methoxybenzyl)borate is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it indispensable for constructing biaryl structures, which are common in many natural products and synthetic drugs .

Biology and Medicine: This compound is also explored in medicinal chemistry for the development of new therapeutic agents. Its ability to form stable carbon-carbon bonds under mild conditions is advantageous for synthesizing biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism by which Potassium Trifluoro(2-methoxybenzyl)borate exerts its effects in Suzuki-Miyaura coupling involves the transmetalation of the borate to a palladium catalyst. This step is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets are typically aryl halides, and the pathways involve the formation of palladium complexes that facilitate the coupling reaction .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Reactivity Comparison

Biological Activity

Potassium trifluoro(2-methoxybenzyl)borate (CAS No. 236388-46-8) is a member of the organoboron compounds, specifically a trifluoroborate salt. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₇H₇BF₃KO

- Molecular Weight : 214.03 g/mol

- Boiling Point : Not specified

- Solubility : Highly soluble in polar solvents

- Stability : Moisture and air-stable

The structure of this compound includes a boron atom bonded to a trifluoromethyl group and a methoxybenzyl moiety, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily linked to its role as a boron-based reagent in organic synthesis, particularly in cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing various pharmaceuticals and bioactive compounds.

Research indicates that boron compounds can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Anticancer Properties

Recent studies have highlighted the potential of boron compounds, including this compound, as anticancer agents. In vitro experiments demonstrated that these compounds could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

A notable case study involved the synthesis of new boron-based benzo[c][1,2,5]oxadiazoles, which exhibited significant anticancer activity against human cancer cells. The mechanism was attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms .

Case Studies

- Synthesis and Evaluation : A study synthesized this compound and evaluated its efficacy in cross-coupling reactions with various aryl halides. The results indicated high yields and selectivity, showcasing its potential utility in drug discovery .

- Antitumor Activity : In another study, derivatives of this compound were tested for their antitumor activity against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting that these compounds could serve as lead candidates for further development .

Data Table: Biological Activity Overview

| Property | Details |

|---|---|

| CAS Number | 236388-46-8 |

| Molecular Weight | 214.03 g/mol |

| Mechanism of Action | Induces apoptosis; inhibits cell proliferation |

| Targeted Cancer Types | Breast cancer, various solid tumors |

| Cross-Coupling Efficiency | High yield in reactions with aryl halides |

| Stability | Moisture and air-stable |

Q & A

Basic Questions

Q. What are the optimal methods for synthesizing Potassium Trifluoro(2-methoxybenzyl)borate with high yield and purity?

- Methodological Answer : The synthesis typically involves reacting 2-methoxybenzylboronic acid with potassium fluoride (KF) in a polar solvent (e.g., acetone or THF) under anhydrous conditions. Trifluoromethanesulfonic anhydride or similar reagents are often used to stabilize the trifluoroborate group. Purification via Soxhlet extraction or recrystallization improves purity (>95%). Yields can exceed 80% when reaction parameters (temperature, stoichiometry) are tightly controlled .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Solvent | THF/Acetone |

| Temperature | 0°C to RT |

| Reaction Time | 2–4 hours |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. The compound may release toxic boron trifluoride (BF₃) upon decomposition. Store at 4°C in airtight containers away from moisture .

Q. Which analytical techniques confirm structural integrity and purity?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and trifluoroborate moiety (¹⁹F δ -134 to -135 ppm) .

- HPLC/Titration : Assess purity (>98% via reverse-phase HPLC with UV detection) .

- Mass Spectrometry : Validate molecular weight (e.g., [M-K]⁻ peak in HRMS) .

Q. How does solubility vary across solvents, and how does this impact reaction design?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in non-polar solvents. Solubility in water is limited (~5 mg/mL), necessitating co-solvents like acetone for aqueous reactions. Stability in THF allows for use in Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.